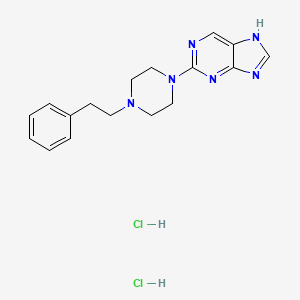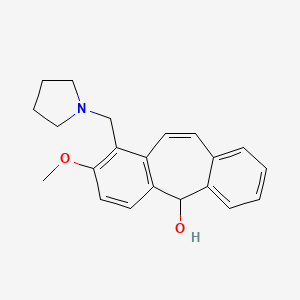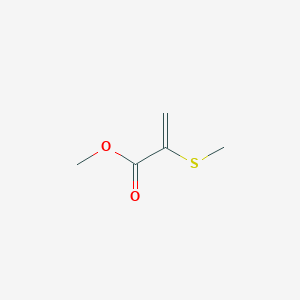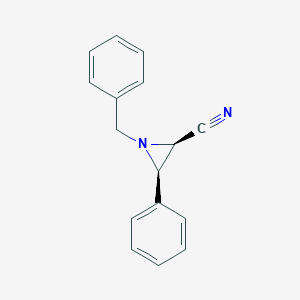
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles that are known for their strained ring structure, which makes them highly reactive. This compound, in particular, has two chiral centers, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of a suitable amine with an epoxide under basic conditions. For instance, the reaction of benzylamine with styrene oxide in the presence of a base like sodium hydride can yield the desired aziridine compound .
Industrial Production Methods
Industrial production of aziridines often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity The process may include the use of transition metal catalysts to facilitate the cyclization reaction
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitrile groups.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Oxaziridines
Reduction: Primary amines
Substitution: Azide-substituted products
Applications De Recherche Scientifique
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Used in the production of fine chemicals and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of (2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The nitrile group can also participate in various chemical transformations, adding to the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-Hydroxybupropion: A major metabolite of the antidepressant bupropion.
(2S,3S)-Hydroxybupropion: Another enantiomer of hydroxybupropion.
(2R,3S)-2,3-Butanediol: A diol with similar stereochemistry but different functional groups .
Uniqueness
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile is unique due to its combination of a strained aziridine ring and a nitrile group, which provides a distinct set of chemical reactivity and potential applications. Its chiral centers also make it valuable for stereochemical studies and the synthesis of enantiomerically pure compounds.
Propriétés
Numéro CAS |
51263-04-8 |
|---|---|
Formule moléculaire |
C16H14N2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
(2R,3R)-1-benzyl-3-phenylaziridine-2-carbonitrile |
InChI |
InChI=1S/C16H14N2/c17-11-15-16(14-9-5-2-6-10-14)18(15)12-13-7-3-1-4-8-13/h1-10,15-16H,12H2/t15-,16+,18?/m0/s1 |
Clé InChI |
UKPYEMANSPEAOT-SWQDIRLTSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2[C@H]([C@H]2C3=CC=CC=C3)C#N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(C2C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
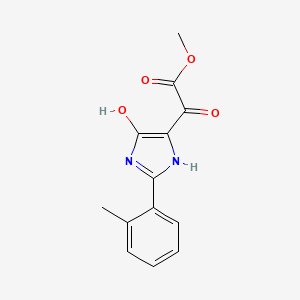
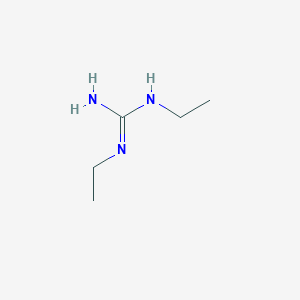
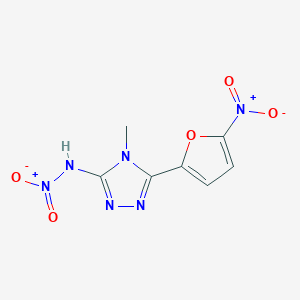
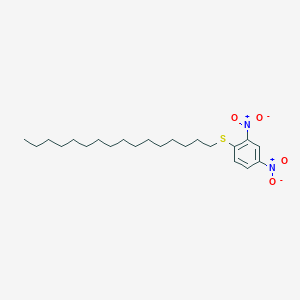
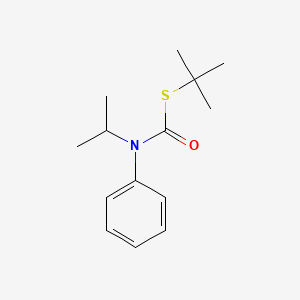
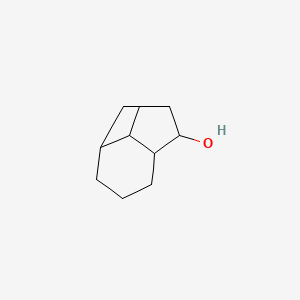
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)

